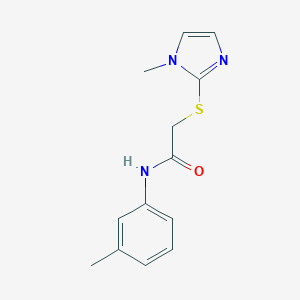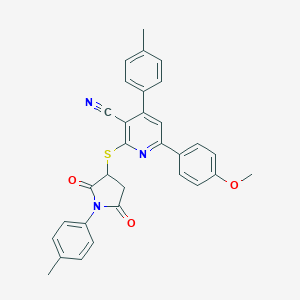
2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CTQ, and it belongs to the family of tetrahydroquinolines. CTQ has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of CTQ is not fully understood, but it is believed to involve the modulation of various cellular pathways. CTQ has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation. CTQ has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism. In addition, CTQ has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CTQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. CTQ has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, CTQ has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
CTQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. CTQ is also soluble in various solvents, which makes it easy to work with in the lab. However, there are some limitations to working with CTQ. It is a relatively new compound, and its properties are not fully understood. In addition, CTQ has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of CTQ. One potential direction is to further explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is to investigate its potential use in the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of CTQ and its potential side effects.
Méthodes De Synthèse
The synthesis of CTQ can be achieved through a multi-step process that involves the condensation of 4-chloroaniline, 4-methoxybenzaldehyde, 4-methylbenzoic acid, and 2-aminobenzophenone. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions. The yield of CTQ obtained through this method is typically high, and the purity can be further enhanced through various purification techniques.
Applications De Recherche Scientifique
CTQ has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CTQ has also been shown to possess antioxidant properties, which can prevent oxidative stress and cellular damage. In addition, CTQ has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. These properties make CTQ a promising candidate for the development of new drugs that can treat various diseases.
Propriétés
Nom du produit |
2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Formule moléculaire |
C30H27ClN2O3 |
Poids moléculaire |
499 g/mol |
Nom IUPAC |
2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O3/c1-18-6-8-20(9-7-18)29(35)28-26(19-10-16-23(36-2)17-11-19)27-24(4-3-5-25(27)34)33(30(28)32)22-14-12-21(31)13-15-22/h6-17,26H,3-5,32H2,1-2H3 |
Clé InChI |
YLNNJXVDMDJDDZ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=C(C=C5)Cl)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=C(C=C5)Cl)N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC=C(C=C5)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![3-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304259.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)
![2-{[3-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B304273.png)

![2-[3-amino-4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B304275.png)